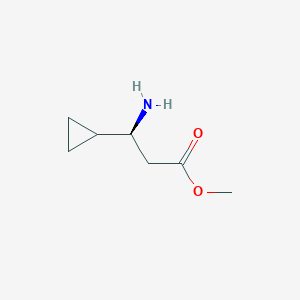methyl (3S)-3-amino-3-cyclopropylpropanoate
CAS No.:
Cat. No.: VC17524575
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H13NO2 |
|---|---|
| Molecular Weight | 143.18 g/mol |
| IUPAC Name | methyl (3S)-3-amino-3-cyclopropylpropanoate |
| Standard InChI | InChI=1S/C7H13NO2/c1-10-7(9)4-6(8)5-2-3-5/h5-6H,2-4,8H2,1H3/t6-/m0/s1 |
| Standard InChI Key | DBXORJHKYZODNO-LURJTMIESA-N |
| Isomeric SMILES | COC(=O)C[C@@H](C1CC1)N |
| Canonical SMILES | COC(=O)CC(C1CC1)N |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Stereochemistry
Methyl (3S)-3-amino-3-cyclopropylpropanoate (IUPAC name: methyl (3S)-3-amino-3-cyclopropylpropanoate) is a β-amino acid derivative with a cyclopropane ring directly attached to the β-carbon of the propanoate backbone. The (3S) configuration denotes the absolute stereochemistry at the chiral center, which critically influences its interactions in asymmetric synthesis and biological systems . Key molecular properties include:
| Molecular Formula | C₇H₁₃NO₂ |
|---|---|
| Molecular Weight | 143.18 g/mol |
| CAS Registry Number | 1250724-32-3 |
| Chiral SMILES | COC(=O)CC@@HN |
The cyclopropane ring introduces significant steric strain (≈27 kcal/mol ring strain energy), which impacts both the compound’s reactivity and its three-dimensional conformation .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy are pivotal for structural elucidation:
-
¹H NMR: The cyclopropane protons resonate as a multiplet between δ 0.5–1.2 ppm due to ring strain-induced deshielding. The amino proton (NH₂) appears as a broad singlet near δ 1.5–2.0 ppm, while the ester methyl group resonates at δ 3.6–3.7 ppm .
-
IR Spectroscopy: Strong absorption bands at ~1740 cm⁻¹ (C=O stretch of ester) and ~3300 cm⁻¹ (N-H stretch of primary amine) confirm functional group presence .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a three-step sequence:
-
Cyclopropanation: Cyclopropanecarboxylic acid is converted to its acid chloride using thionyl chloride, followed by Friedel-Crafts acylation with methyl acrylate to form methyl 3-cyclopropyl-3-oxopropanoate .
-
Amination: The ketone intermediate undergoes Strecker amino acid synthesis with ammonium cyanide and hydrogen cyanide, yielding the racemic β-amino nitrile.
-
Enantiomeric Resolution: Chiral chromatography or enzymatic kinetic resolution isolates the (3S)-enantiomer, which is subsequently hydrolyzed and re-esterified to obtain the final product .
Industrial Manufacturing
Large-scale production employs continuous-flow reactors to enhance yield (typically 68–72%) and minimize ring-opening side reactions. Key process parameters include:
-
Temperature: 50–60°C (prevents cyclopropane ring degradation).
-
Catalyst: Immobilized lipase B from Candida antarctica for enantioselective esterification .
-
Solvent System: Tetrahydrofuran/water biphasic system improves reaction homogeneity.
Chemical Reactivity and Functionalization
Nucleophilic Amination
The primary amine undergoes acyl substitution with electrophiles (e.g., acyl chlorides, sulfonyl chlorides) to form amide or sulfonamide derivatives. For example, reaction with benzoyl chloride in dichloromethane yields N-benzoyl-3-cyclopropyl-β-alanine methyl ester (89% yield).
Ester Hydrolysis and Decarboxylation
Under basic conditions (NaOH, ethanol/water), the methyl ester hydrolyzes to the carboxylic acid. Subsequent heating induces decarboxylation, generating 3-cyclopropyl-β-alanine, a potential precursor for non-proteinogenic peptide synthesis .
Cyclopropane Ring Reactivity
The strained cyclopropane ring participates in [2+1] cycloadditions with carbenes and ring-opening reactions. Treatment with bromine in CCl₄ results in diastereoselective dibromination across the cyclopropane C-C bond (dr 4:1) .
Comparative Analysis with Structural Analogs
| Property | Cyclopropyl | Cyclobutyl | Cyclohexyl |
|---|---|---|---|
| Ring Strain Energy (kcal/mol) | 27.5 | 26.3 | 0 |
| Aqueous Solubility (mg/mL) | 12.4 ± 0.3 | 8.9 ± 0.2 | 1.2 ± 0.1 |
| LogP | 0.92 | 1.15 | 2.30 |
The cyclopropyl derivative exhibits superior solubility and lower lipophilicity compared to larger cycloalkyl analogs, making it preferable for aqueous-phase reactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume